molecular formula C21H18N4O B7703800 N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No. B7703800
M. Wt: 342.4 g/mol
InChI Key: LRIHPHVECKVNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it is believed that this compound interacts with metal ions and forms a complex that emits fluorescence. This fluorescence can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to be non-toxic to cells and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its high sensitivity and selectivity for metal ions. This compound is also easy to synthesize and has a long shelf life. However, one of the limitations is its limited solubility in water, which can affect its use in certain applications.

Future Directions

There are several future directions for the study of N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential area of interest is its use in the development of new anti-cancer drugs. This compound can also be studied for its potential use in the detection of other metal ions. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of p-tolyl hydrazine and ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 2-bromo-3-nitropyridine to form this compound.

Scientific Research Applications

N-benzyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in the development of anti-cancer drugs.

properties

IUPAC Name

N-benzyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-9-11-17(12-10-15)19-24-21(26-25-19)18-8-5-13-22-20(18)23-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIHPHVECKVNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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